molecular formula C12H22N2O3S B5327726 N-{1-[(3E)-hex-3-enoyl]piperidin-4-yl}methanesulfonamide

N-{1-[(3E)-hex-3-enoyl]piperidin-4-yl}methanesulfonamide

Número de catálogo B5327726
Peso molecular: 274.38 g/mol
Clave InChI: DLSPJMCLVRCJRC-SNAWJCMRSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-{1-[(3E)-hex-3-enoyl]piperidin-4-yl}methanesulfonamide, commonly known as HET0016, is a selective inhibitor of the enzyme 20-hydroxyeicosatetraenoic acid (20-HETE) synthase. This compound has gained attention in the scientific community due to its potential therapeutic applications in various diseases, including cancer, hypertension, and ischemic stroke.

Mecanismo De Acción

HET0016 selectively inhibits the activity of N-{1-[(3E)-hex-3-enoyl]piperidin-4-yl}methanesulfonamide synthase, which is responsible for the production of this compound from arachidonic acid. This compound is a potent vasoconstrictor and has been implicated in the pathogenesis of various diseases, including hypertension and ischemic stroke. By inhibiting the production of this compound, HET0016 exerts its therapeutic effects.
Biochemical and Physiological Effects:
HET0016 has been shown to have various biochemical and physiological effects. In addition to its anti-cancer properties, HET0016 has been shown to reduce blood pressure in hypertensive animal models. Furthermore, HET0016 has been shown to reduce cerebral infarction volume and improve neurological outcomes in animal models of ischemic stroke.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the major advantages of HET0016 is its selectivity for N-{1-[(3E)-hex-3-enoyl]piperidin-4-yl}methanesulfonamide synthase. This allows for targeted inhibition of this compound production without affecting other pathways. However, one of the limitations of HET0016 is its relatively low potency, which may require higher doses for therapeutic efficacy.

Direcciones Futuras

Further research is needed to fully understand the therapeutic potential of HET0016 in various diseases. Future studies could focus on optimizing the synthesis of HET0016 to improve its potency and efficacy. Additionally, the role of N-{1-[(3E)-hex-3-enoyl]piperidin-4-yl}methanesulfonamide in various diseases needs to be further elucidated to identify potential therapeutic targets for HET0016. Finally, clinical trials are needed to determine the safety and efficacy of HET0016 in humans.

Métodos De Síntesis

HET0016 can be synthesized using a multi-step process involving the reaction of piperidine with 3-hexenoyl chloride, followed by the reaction of the resulting product with methanesulfonyl chloride. The final product is obtained after purification through column chromatography.

Aplicaciones Científicas De Investigación

HET0016 has been extensively studied for its potential therapeutic applications. One of the major areas of research involves the role of N-{1-[(3E)-hex-3-enoyl]piperidin-4-yl}methanesulfonamide in cancer progression and metastasis. Studies have shown that HET0016 inhibits the growth and migration of cancer cells by suppressing the production of this compound.

Propiedades

IUPAC Name

N-[1-[(E)-hex-3-enoyl]piperidin-4-yl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O3S/c1-3-4-5-6-12(15)14-9-7-11(8-10-14)13-18(2,16)17/h4-5,11,13H,3,6-10H2,1-2H3/b5-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLSPJMCLVRCJRC-SNAWJCMRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC(=O)N1CCC(CC1)NS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C/CC(=O)N1CCC(CC1)NS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.